Regioisomeric Differentiation: 3-Carbonyl-4-Amine vs. 5-Carbonyl-4-Amine Pyrazole Arrangement
The target compound positions the azepane carboxamide at the pyrazole 3-position with the free amine at the 4-position, creating a vicinal amino-carbonyl arrangement (1,2-relationship on the pyrazole ring). Its closest regioisomer, 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS 1462237-05-3), places the carbonyl at the 5-position, yielding a 1,3-relationship between the amine and carbonyl substituents . This regioisomeric shift changes the intramolecular distance between the 4-NH2 hydrogen bond donor and the carbonyl oxygen acceptor from approximately 2.9 Å (vicinal, 3-carbonyl) to approximately 4.8 Å (1,3-disposed, 5-carbonyl), based on DFT-optimized pyrazole geometries [1]. In kinase inhibitor design, the 3-carbonyl-4-amine arrangement has been specifically exploited to position the amine for hinge-region hydrogen bonding while orienting the carbonyl-linked moiety toward the solvent-exposed region or selectivity pocket, a geometry not accessible with the 5-carbonyl regioisomer [2].
| Evidence Dimension | Intramolecular distance between 4-NH2 and carbonyl oxygen (pharmacophoric geometry) |
|---|---|
| Target Compound Data | 3-carbonyl-4-amine: vicinal arrangement; estimated H-bond donor–acceptor distance ~2.9 Å (based on pyrazole ring geometry) |
| Comparator Or Baseline | 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS 1462237-05-3): 1,3-disposed; estimated distance ~4.8 Å |
| Quantified Difference | Approximately 1.9 Å difference in pharmacophoric H-bond donor–acceptor spacing |
| Conditions | Geometry estimates based on standard pyrazole bond lengths and angles; DFT-minimized structures from literature pyrazole carboxamide systems |
Why This Matters
The vicinal amino-carbonyl geometry of the 3-carbonyl-4-amine isomer creates a distinct hydrogen-bonding pharmacophore that cannot be recapitulated by the 5-carbonyl regioisomer, directly impacting target binding mode hypotheses in kinase and other enzyme inhibitor programs.
- [1] Chevallier, F. et al. (2011). N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation. Organic & Biomolecular Chemistry. Provides DFT-optimized pyrazole geometries used as reference for intramolecular distance estimates. View Source
- [2] Hale, M.R. et al. (2002). Pyrazole-derived kinase inhibitors and uses thereof. US Patent US6706711. Describes pyrazole-4-amine compounds as protein kinase inhibitors (ERK), establishing the 4-aminopyrazole as a privileged kinase hinge-binding motif. View Source
